4-chloro-9H-pyrimido[4,5-b]indole
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-chloro-9H-pyrimido[4,5-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3/c11-9-8-6-3-1-2-4-7(6)14-10(8)13-5-12-9/h1-5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCYULQVZSXKVFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)N=CN=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40421018 | |
| Record name | 4-chloro-9H-pyrimido[4,5-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5719-08-4 | |
| Record name | 4-chloro-9H-pyrimido[4,5-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40421018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-9H-pyrimido[4,5-b]indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Chloro 9h Pyrimido 4,5 B Indole and Its Structural Analogs
Synthesis of the 4-Chloro-9H-pyrimido[4,5-b]indole Core Structure
The construction of the fundamental this compound framework is typically achieved through a multi-step process that involves the initial formation of the indole (B1671886) ring system followed by the annulation of the pyrimidine (B1678525) ring.
A common and effective route to 4-chloro-9H-pyrimido[4,5-b]indoles commences with commercially available ortho-halonitrobenzenes. mdpi.com A representative synthesis starts from 1-fluoro-2-nitrobenzene (B31998). nih.gov This precursor undergoes a reaction with ethyl 2-cyanoacetate to yield ethyl 2-cyano-2-(2-nitrophenyl)acetate. nih.gov The subsequent reduction of the nitro group, often accomplished with zinc and acetic acid, leads to the formation of an ethyl 2-amino-1H-indole carboxylate intermediate. nih.gov
Another approach involves the use of 2-fluoro-5-chloronitrobenzene as the starting material. Its reaction with ethyl cyanoacetate (B8463686) anion results in the formation of an intermediate which, after reduction of the nitro group, cyclizes to furnish the corresponding indole. nih.gov These multi-step strategies offer a versatile platform for introducing substituents onto the indole ring by starting with appropriately substituted o-halonitrobenzenes.
The crucial step in forming the tricyclic pyrimido[4,5-b]indole system is the cyclization of a suitably functionalized indole precursor. Following the synthesis of the indole ring, the annulation of the pyrimidine ring is typically achieved through cyclization in a high-boiling point solvent like formamide (B127407) to produce 9H-pyrimido[4,5-b]indol-4-ol. nih.gov This intermediate is then subjected to a chlorination reaction, commonly using phosphorus oxychloride (POCl₃), to yield the target compound, this compound. nih.gov
An alternative four-component synthesis has also been developed that allows for the construction of various substituted 9H-pyrimido[4,5-b]indoles from indole-3-carboxaldehyde, an aromatic aldehyde, and ammonium (B1175870) iodide under metal-free conditions. mdpi.com This method involves the direct functionalization of the C2 position of the indole and subsequent cyclization, with ammonium iodide serving as the nitrogen source for the pyrimidine ring. mdpi.com
| Starting Material | Key Reagents | Intermediate(s) | Final Product of this Stage |
| 1-fluoro-2-nitrobenzene | Ethyl 2-cyanoacetate, Zinc, Acetic acid, Formamide, POCl₃ | Ethyl 2-cyano-2-(2-nitrophenyl)acetate, Ethyl 2-amino-1H-indole carboxylate, 9H-pyrimido[4.5-b]indol-4-ol | This compound |
| Indole-3-carboxaldehyde | Aromatic aldehyde, Ammonium iodide, NaIO₄, I₂ | - | Substituted 2-aryl-9H-pyrimido[4,5-b]indoles |
Derivatization Strategies via Nucleophilic Aromatic Substitution at the C-4 Position
The chlorine atom at the C-4 position of the this compound scaffold is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an excellent handle for introducing a wide array of functional groups and building molecular diversity.
The 4-chloro group can be readily displaced by various nucleophiles. mdpi.comnih.govnih.gov For instance, reaction with appropriately substituted anilines in a suitable solvent like isopropanol (B130326), often in the presence of an acid catalyst, leads to the formation of N-aryl-9H-pyrimido[4,5-b]indol-4-amines. nih.govnih.gov This method has been successfully employed to synthesize a range of 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines. nih.govresearchgate.net The reaction conditions can be tailored based on the specific nucleophile and substrate.
A significant application of the nucleophilic displacement of the 4-chloro group is the introduction of various amine moieties and heterocyclic substituents. nih.govmdpi.comnih.govresearchgate.netresearchgate.net This strategy is central to the synthesis of numerous derivatives with potential biological activity. For example, reacting 4-chloro-9H-pyrimido[4,5-b]indoles with different amines under basic conditions is a common approach. mdpi.com To facilitate this, the indole nitrogen is often protected with a group like tosyl, which can be later removed. mdpi.com
The introduction of substituted anilines and various heterocyclic amines has been extensively explored. nih.govnih.govnih.gov For example, condensation with appropriately substituted anilines in refluxing isopropanol with a catalytic amount of concentrated HCl has been used to produce a series of target compounds. nih.gov This approach has also been used to introduce complex side chains, such as those containing piperidine (B6355638) rings, to the C-4 position. mdpi.com
Synthesis of Substituted this compound Derivatives
The synthesis of substituted this compound derivatives can be achieved by either starting with substituted precursors or by modifying the core structure. For instance, to synthesize 5-chloro-substituted analogs, a common intermediate, N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide, can be utilized. nih.govresearchgate.net The nucleophilic displacement of the 4-chloro group on this intermediate with various anilines yields the desired 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines. nih.govresearchgate.net
Furthermore, a multi-component reaction strategy allows for the synthesis of 2-aryl-9H-pyrimido[4,5-b]indoles with a wide range of substituents on the aryl ring. mdpi.com This method has shown good tolerance for both electron-donating and electron-withdrawing groups on the aromatic aldehyde precursor. mdpi.com
| Derivative | Synthetic Approach | Key Reagents/Intermediates |
| N-Aryl-9H-pyrimido[4,5-b]indol-4-amines | Nucleophilic Aromatic Substitution | This compound, Substituted Anilines |
| 5-Chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamines | Nucleophilic Aromatic Substitution on a Dichloro-intermediate | N-(4,5-dichloro-9H-pyrimido[4,5-b]indol-2-yl)-2,2-dimethylpropanamide, Substituted Anilines |
| 2-Aryl-9H-pyrimido[4,5-b]indoles | Four-Component Synthesis | Indole-3-carboxaldehyde, Substituted Benzaldehydes, Ammonium Iodide |
| 4-Amine Substituted Derivatives with Piperidine Moieties | Nucleophilic Aromatic Substitution with Indole Protection | 4-Chloro-9-tosyl-9H-pyrimido[4,5-b]indoles, Substituted Piperidines |
General and Convergent Synthetic Approaches for Library Generation
Efficiently generating libraries of pyrimido[4,5-b]indoles is a key objective for drug discovery programs. Convergent synthetic strategies, where complex molecules are assembled from smaller, pre-functionalized fragments in the final stages, are highly valued.
One of the most powerful convergent methods is the late-stage functionalization of a common intermediate. The title compound, this compound, is an ideal common precursor. mssm.edumdpi.com Its synthesis can be achieved on a large scale, and its subsequent reaction with a diverse library of amines or other nucleophiles provides rapid access to a wide array of analogs with different substituents at the C4 position. sharif.edumssm.edumdpi.com This approach allows for extensive exploration of the chemical space around the scaffold. mssm.edu
Multi-component reactions (MCRs) represent another highly efficient and convergent approach. These reactions combine three or more starting materials in a single pot to form the complex product, minimizing purification steps and maximizing efficiency.
A four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed using indole-3-carboxaldehydes, an aromatic aldehyde, and ammonium iodide as the nitrogen source under transition-metal-free conditions. nih.gov This method allows for variation in both the indole and pyrimidine portions of the molecule by simply changing the aldehyde starting materials. nih.gov
A one-pot, three-component reaction of an aryl aldehyde, oxindole, and urea (B33335) or thiourea (B124793) has also been reported for the synthesis of pyrimido[4,5-b]indole derivatives. nih.gov
These strategies, which enable the rapid generation of a multitude of derivatives from simple starting materials, are invaluable for identifying compounds with desired biological activities. mssm.eduresearchgate.net
Structure Activity Relationship Sar Studies and Molecular Design of 4 Chloro 9h Pyrimido 4,5 B Indole Analogs
Rational Design Principles for Modulating Biological Activity
The design of novel analogs based on the 4-chloro-9H-pyrimido[4,5-b]indole scaffold is often guided by a deep understanding of the target's three-dimensional structure and the binding modes of known inhibitors. A common strategy involves the nucleophilic displacement of the chlorine atom at the C4 position with various amines, leading to a diverse library of substituted pyrimido[4,5-b]indoles. nih.govnih.gov This approach allows for the exploration of different pockets within the target's active site.
For instance, in the development of microtubule depolymerizing agents, the design of analogs was aimed at identifying the key structural features responsible for their activity and binding within the colchicine (B1669291) site of tubulin. nih.govnih.gov Similarly, in the pursuit of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitors, a moderately potent 9H-pyrimido[4,5-b]indole was used as a lead structure to design a series of novel amide-based inhibitors. nih.govmdpi.com The introduction of an amide bond was a strategic move to improve metabolic stability, a crucial aspect of drug design. nih.govmdpi.com
Another rational design principle involves the use of bioisosteric replacements to probe for bulk tolerance and the importance of hydrogen bonding interactions. For example, replacing a methoxy (B1213986) group with a thiomethyl group can provide insights into these parameters. nih.gov Conformational restriction is another key principle, where modifications are made to reduce the number of possible conformations of the molecule. This can lead to increased specificity and potency by locking the molecule into its bioactive conformation. The addition of a chlorine atom at the 5-position of the pyrimido[4,5-b]indole core was shown to conformationally restrict the molecule, potentially leading to selectivity for certain kinases.
Influence of Substituent Variations on Target Binding and Efficacy
The biological activity of this compound analogs is highly sensitive to the nature and position of substituents on the tricyclic core and its appended moieties.
The introduction of various aromatic and heteroaromatic groups, typically at the C4-position via an amino linker, has been a fruitful strategy for enhancing potency. In the context of microtubule depolymerizing agents, substitution with a 4-methoxy-N-methyl aniline (B41778) at the C4-position resulted in compounds with two-digit nanomolar potency against several cancer cell lines. nih.govnih.gov
For dual RET/TRKA inhibitors, variations at the R2 position with five-membered ring systems like pyrazole (B372694) and isoxazole (B147169) were explored. nih.gov It was found that a tert-butyl group on these heterocycles could interact favorably with hydrophobic residues in the back pocket of the RET kinase. nih.gov Specifically, a tert-butyl pyrazole allowed for dual activity against both RET and TRK kinases, while a tert-butyl isoxazole conferred greater inhibition against RET. nih.gov The design of BET bromodomain inhibitors also benefited from the incorporation of indole (B1671886) or quinoline (B57606) moieties onto the 9H-pyrimido[4,5-b]indole core, leading to high binding affinities. nih.govosti.govacs.org
| Compound/Analog | Substituent | Target | Activity |
| Analog of 1 | 2-Me | Microtubules | As potent as the 2-NH2 analog 1 |
| 3 | 2-H | Microtubules | Less potent than 1 and its 2-Me analog |
| 8 | 4'-SMe (bioisostere of 4'-OMe) | Microtubules | To determine bulk tolerance and H-bonding importance |
| 10, 11, 12, 13 | Varied R1, similar five-membered ring systems at R2 | RET | Similar IC50 values (0.27-0.37 μM) |
| Analog with tert-butyl pyrazole at R2 | tert-butyl pyrazole | RET/TRK | Dual activity |
| Analog with tert-butyl isoxazole at R2 | tert-butyl isoxazole | RET | Greater inhibition of RET |
The incorporation of alicyclic and amide functionalities has been instrumental in optimizing the properties of this compound derivatives, particularly for GSK-3β inhibition. A lead compound with a piperidinyl-propanenitrile substituent demonstrated promising potency but suffered from rapid metabolic degradation. nih.govmdpi.com To address this, a series of amide-based derivatives were synthesized. nih.govmdpi.com
The introduction of an amide bond not only served as an effective strategy to eliminate the metabolic hotspot but also significantly influenced the biological activity. nih.govmdpi.com The nature of the acyl group on the piperidine (B6355638) nitrogen was found to be critical. For instance, replacement of a cyano group with a small amide led to a significant improvement in metabolic stability.
The position of substituents on the 9H-pyrimido[4,5-b]indole scaffold plays a crucial role in determining the pharmacological profile of the resulting analogs.
For microtubule depolymerizing agents, substitution at the 2-position of the pyrimido[4,5-b]indole ring was found to be important for activity. nih.gov A methyl or an amino group at this position resulted in potent compounds, while an unsubstituted 2-position led to a decrease in activity. nih.gov
In the case of GSK-3β inhibitors, halogen substitution on the indole ring was explored. nih.gov The inhibitory potency generally increased with the van der Waals radii of the halogens. nih.gov However, the introduction of a bulky methoxy or trifluoromethyl group at the same position resulted in inactive derivatives, likely due to steric hindrance at the target binding site. nih.gov Similarly, adding a methyl group at the 2-position of the 7-chloro-9H-pyrimido[4,5-b]indole core led to a substantial loss of potency. nih.gov The removal of the N-methyl group on the piperidine linker also proved to be unfavorable for activity. nih.govmdpi.com
| Compound | Modification | Target | Effect on Activity |
| 24 | Addition of a methyl group at the 2-position | GSK-3β | Substantial loss in potency |
| 45-50 | Removal of the N-methyl group | GSK-3β | Unfavorable to activity |
| 22, 23 | Introduction of a methoxy or CF3 group | GSK-3β | Inactive derivatives |
Stereochemical Determinants of Potency and Selectivity
Stereochemistry is a critical factor influencing the biological activity of this compound analogs, particularly those with chiral centers. In the development of GSK-3β inhibitors, a significant difference in activity was observed between the enantiomers of certain derivatives. nih.govmdpi.com
The (R)-enantiomers were found to be potent, nanomolar inhibitors of GSK-3β, whereas their (S)-configured counterparts showed a substantial loss in activity. nih.govmdpi.com This stark difference highlights the importance of the three-dimensional arrangement of substituents for optimal interaction with the target's binding site. The identification of the eutomer, the more active enantiomer, was a key step in enhancing the biological potency of this series of compounds. nih.govmdpi.com
Computational Chemistry and Structural Biology in SAR Elucidation
Computational chemistry and structural biology are indispensable tools for understanding the SAR of this compound analogs. Molecular modeling studies have been employed to identify the structural basis for the microtubule depolymerizing activity of these compounds and to understand their binding within the colchicine site. nih.govnih.gov
For GSK-3β inhibitors, 1 µs molecular dynamics simulations were used to support the SAR studies. nih.govmdpi.com These simulations provide insights into the dynamic interactions between the inhibitor and the enzyme, helping to rationalize the observed activity trends.
In the development of BET bromodomain inhibitors, the co-crystal structure of a lead compound in a complex with the BRD4 BD2 protein provided a structural basis for its high binding affinity. nih.govosti.govacs.org This structural information guided the design of new analogs with improved properties. nih.govosti.govacs.org Docking studies have also been used to predict the binding modes of newly designed compounds and to understand how different substituents interact with the target's active site. For instance, docking studies predicted that a tert-butyl group on a pyrazole or isoxazole ring would interact with hydrophobic residues in the back pocket of the RET kinase. nih.gov
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a fundamental computational tool used to predict the binding orientation and affinity of a ligand to its target protein. In the context of this compound derivatives, docking studies have provided critical insights into their mechanism of action.
For example, to understand the activity of microtubule depolymerizing agents derived from this scaffold, docking simulations were performed at the colchicine binding site of tubulin. nih.gov The pyrimido[4,5-b]indole core of the inhibitors was found to establish hydrophobic interactions with key residues such as Alaα180, Valα181, and Leuβ248, among others. nih.gov The validity of these docking protocols was confirmed by re-docking the native ligand, colchicine, which showed a minimal root-mean-square deviation (RMSD) of 0.345 Å. nih.gov
In the realm of kinase inhibition, derivatives of the parent scaffold have been docked into the ATP binding sites of various kinases. For dual RET/TRKA inhibitors, docking studies showed the tricyclic pyrimido[4,5-b]indole warhead forming a hydrogen bond with hinge region residues like Met592 in TRKA and Ala108 in RET. nih.gov Additional interactions, including pi-pi stacking with phenylalanine residues and pi-cation interactions with lysine, were also identified as crucial for binding. nih.gov Similarly, for Glycogen Synthase Kinase-3β (GSK-3β) inhibitors based on the 7-chloro-9H-pyrimido[4,5-b]indole structure, docking simulations helped elucidate the putative binding modes within the kinase's ATP binding site. nih.gov
| Target Protein | Analog Scaffold | Key Interacting Residues | Types of Interactions | Reference |
|---|---|---|---|---|
| Tubulin (Colchicine Site) | Pyrimido[4,5-b]indoles | Alaα180, Valα181, Leuβ248, Asnβ258, Metβ259 | Hydrophobic Interactions | nih.gov |
| RET Kinase | 9H-pyrimido[4,5-b]indole derivative | Ala108, Phe194 | Hydrogen Bonding | nih.gov |
| TRKA Kinase | 9H-pyrimido[4,5-b]indole derivative | Met592, Phe589, Lys544 | Hydrogen Bond, Pi-Pi Stacking, Pi-Cation | nih.gov |
| GSK-3β | 7-Chloro-9H-pyrimido[4,5-b]indole derivatives | Not specified in abstract | Putative binding modes disclosed | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Binding Mode Dynamics
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. For a series of 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitors, extensive 1-microsecond (µs) MD simulations were performed. nih.govresearchgate.net These simulations were crucial for studying the structure-activity relationships and disclosing the putative binding modes of the most potent inhibitors within the GSK-3β ATP binding site. nih.gov By simulating the movement of atoms over time, MD studies help confirm the stability of key interactions identified in docking and provide a more accurate understanding of the binding dynamics. researchgate.net
Co-crystal Structure Analysis for Understanding Binding Affinities and Specificity
The gold standard for understanding ligand-protein interactions is the determination of a co-crystal structure via X-ray crystallography. For a potent 9H-pyrimido[4,5-b]indole derivative developed as a BET bromodomain inhibitor, obtaining a co-crystal structure with the BRD4 BD2 domain was a significant breakthrough. nih.gov This analysis provided a definitive structural basis for the compound's high binding affinity and its selectivity for BET proteins. nih.gov The ability to visualize the precise orientation of the inhibitor within the binding pocket and its interactions with surrounding amino acids offers unparalleled insight that guides further rational drug design. nih.gov
Proton NMR and Molecular Modeling for Elucidating Structural Basis of Activity
A combination of experimental techniques like Proton Nuclear Magnetic Resonance (¹H NMR) and computational molecular modeling has been used to elucidate the structural basis for the activity of pyrimido[4,5-b]indole derivatives. nih.gov This dual approach was employed to identify the key structural features responsible for the microtubule depolymerizing activity of this class of compounds. nih.gov ¹H NMR can provide information about the conformation of the molecule in solution, which can then be used to constrain and validate the computational models, leading to a more accurate representation of the bioactive conformation and its interactions with the target.
Strategies for Optimizing Metabolic Stability within the Series
A significant challenge in drug development is ensuring that a potent compound also possesses favorable pharmacokinetic properties, including metabolic stability. A promising 7-chloro-9H-pyrimido[4,5-b]indole-based GSK-3β inhibitor, despite its high potency, was found to undergo rapid degradation when exposed to human liver microsomes (HLMs). researchgate.net This poor metabolic stability presented a major hurdle for its development.
To address this, a rational design strategy was implemented. Researchers hypothesized that a tertiary alicyclic amine in the structure was a potential metabolic hotspot. researchgate.net Consequently, a series of amide-based derivatives were prepared by introducing an acyl substituent on the piperidine nitrogen atom. researchgate.net This modification was intended to block the site of metabolic attack and improve the compound's stability. In a different series of 9H-pyrimido[4,5-b]indole derivatives targeting BET bromodomains, medicinal chemistry efforts were successful in identifying a compound with excellent microsomal stability, demonstrating that the scaffold can be optimized to produce orally bioavailable drug candidates. nih.gov
Pharmacological and Biological Evaluation of 4 Chloro 9h Pyrimido 4,5 B Indole Derivatives
Kinase Inhibition Profiles
Derivatives of 4-chloro-9H-pyrimido[4,5-b]indole have been extensively studied for their ability to inhibit various protein kinases, which are crucial regulators of cellular processes and are often implicated in diseases such as cancer and neurodegenerative disorders. The synthesis of these derivatives often begins with the chlorination of 9H-pyrimido[4,5-b]indol-4-ol using phosphorus oxychloride (POCl₃) to yield the reactive this compound intermediate. nih.gov This key intermediate then allows for nucleophilic substitution at the C4 position, enabling the introduction of various side chains to modulate biological activity and selectivity.
Receptor Tyrosine Kinase (RTK) Inhibition
Recent research has identified 9H-pyrimido[4,5-b]indole derivatives as potent dual inhibitors of the Receptor Tyrosine Kinase (RET) and Tropomyosin Receptor Kinase (TRK) families. nih.gov Aberrant signaling of both RET and TRK is a known driver in various cancers. The development of dual inhibitors is a promising strategy to address a broader range of tumors and to overcome potential resistance mechanisms that can arise from treatment with selective inhibitors. nih.gov
A series of novel tricyclic derivatives based on the 9H-pyrimido[4,5-b]indole scaffold were synthesized and evaluated for their inhibitory activity against RET and TRK kinases. The core structure was modified at the R2 position with different heterocycles. It was discovered that the nature of this heterocycle dictates the dual-inhibition profile. For instance, derivatives featuring a tert-butyl pyrazole (B372694) moiety demonstrated dual activity against both RET and TRK, whereas those with a tert-butyl isoxazole (B147169) showed a preference for RET inhibition. nih.gov
| Compound/Analog | Target Kinase | IC50 (µM) |
| Analog with tert-butyl pyrazole | RET | 0.27 - 0.37 |
| Analog with tert-butyl pyrazole | TRK | Not specified |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data sourced from a study on dual RET/TRK inhibitors. nih.gov
The study highlighted that substitutions at the R1 position did not significantly impact the potency against RET. nih.gov These findings underscore the potential of the 9H-pyrimido[4,5-b]indole scaffold in developing dual-acting kinase inhibitors for cancer therapy.
Glycogen (B147801) Synthase Kinase-3β (GSK-3β) Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a key enzyme implicated in the pathogenesis of several diseases, including Alzheimer's disease, bipolar disorder, and cancer. The 9H-pyrimido[4,5-b]indole framework has proven to be a fertile ground for the discovery of potent GSK-3β inhibitors.
One study focused on the optimization of a novel class of GSK-3β inhibitors based on a 7-chloro-9H-pyrimido[4,5-b]indole scaffold. Through a rigidization approach, a derivative, 3-(3aRS,7aSR)-(1-(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-propanenitrile, was synthesized and showed a potent IC50 value of 130 nM against GSK-3β. nih.gov
Further investigations into enantiopure 9H-pyrimido[4,5-b]indoles revealed that stereochemistry plays a crucial role in their inhibitory activity. A series of amide-based derivatives were prepared, and it was found that the (R)-enantiomers were significantly more potent than their (S)-counterparts. mdpi.com The most potent compounds from this study exhibited nanomolar efficacy.
| Compound | IC50 (nM) for GSK-3β |
| (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2) | 480 |
| (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28) | 360 |
| 3-(3aRS,7aSR)-(1-(7-chloro-9H-pyrimido[4,5-b]indol-4-yl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)-propanenitrile (24) | 130 |
IC50 values represent the concentration of the inhibitor required to reduce the activity of GSK-3β by 50%. nih.govmdpi.com
These findings highlight the importance of both the substituent pattern and the stereochemistry of the 9H-pyrimido[4,5-b]indole derivatives for achieving high-potency GSK-3β inhibition.
BET Bromodomain Inhibition and Selectivity
The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a critical role in transcriptional regulation. Their inhibition has emerged as a promising therapeutic strategy for cancer and inflammatory diseases. The 9H-pyrimido[4,5-b]indole core has been successfully utilized to develop potent BET bromodomain inhibitors. nih.govwipo.int
In a structure-based drug design approach, a series of compounds containing the 9H-pyrimido[4,5-b]indole scaffold were synthesized. By incorporating an indole (B1671886) or a quinoline (B57606) moiety, researchers identified small molecules with high binding affinities to BET proteins and low nanomolar potencies in inhibiting the growth of acute leukemia cell lines. nih.gov One of the standout compounds, 4-(6-methoxy-2-methyl-4-(quinolin-4-yl)-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethylisoxazole (referred to as compound 31 in the study), demonstrated excellent potency and selectivity. nih.gov
| Compound | BRD4 BD1 IC50 (nM) | BRD4 BD2 IC50 (nM) | BRD4 BD1 Ki (nM) | BRD4 BD2 Ki (nM) |
| 31 | 10 | 12 | 1.8 | 3.3 |
IC50 values represent the concentration of the inhibitor required to displace 50% of a fluorescent probe from the bromodomain. Ki (inhibition constant) values indicate the binding affinity of the inhibitor to the bromodomain. nih.gov
The determination of the co-crystal structure of a lead compound with the second bromodomain of BRD4 (BRD4 BD2) provided a structural basis for its high binding affinity. nih.gov This research showcases the utility of the 9H-pyrimido[4,5-b]indole scaffold in creating highly selective and potent BET inhibitors.
Mitogen-Activated Protein Kinase Kinase (MKK7 and MKK4) Inhibition
The mitogen-activated protein kinase kinases MKK7 and MKK4 are key components of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in cellular responses to stress, inflammation, and apoptosis. A patent has described pyrimido[4,5-b]indole derivatives as having inhibitory activity against both MKK7 and MKK4. google.com
The invention relates to pyrimido[4,5-b]indoles that can be used for the prophylaxis and treatment of diseases associated with MKK7 and MKK4 activity. These conditions include inflammatory and immunoregulatory disorders such as asthma, arthritis, and septic shock, as well as neurodegenerative disorders like Parkinson's and Alzheimer's disease. google.com While the patent establishes the potential of this scaffold for MKK7 and MKK4 inhibition, specific IC50 values for this compound derivatives are not detailed in the provided information. Further research is needed to quantify the potency and selectivity of these compounds against MKK7 and MKK4.
Anti-Cancer and Cytotoxic Activities
Derivatives of the 9H-pyrimido[4,5-b]indole scaffold have demonstrated notable anti-cancer and cytotoxic properties through various mechanisms. These compounds have been investigated for their ability to inhibit the growth of cancer cells, interfere with critical cellular processes, and overcome drug resistance.
A significant body of research has focused on the in vitro efficacy of 9H-pyrimido[4,5-b]indole derivatives against a wide array of cancer cell lines. These compounds have shown potent antiproliferative activity, often in the nanomolar to micromolar range.
For instance, a series of pyrimido[4,5-b]indole-4-amines were designed as microtubule depolymerizing agents. Within this series, compounds 2 and 6 exhibited potent, two-digit nanomolar IC₅₀ values against MDA-MB-435 (melanoma), SK-OV-3 (ovarian cancer), and HeLa (cervical cancer) cell lines. nih.govnih.gov Another study focused on developing dual inhibitors of RET and TRK kinases, where the discovered 9H-pyrimido[4,5-b]indole derivatives led to a significant loss in cell viability in cancer cells characterized by aberrant RET or TRK activity. nih.gov
Furthermore, related structures have also shown promise. Quinazoline-based pyrimidodiazepine 16c displayed cytotoxic activity that was 10.0-fold higher than the standard anticancer drug doxorubicin (B1662922) against ten different cancer cell lines. researchgate.net A separate study on novel triazine-based pyrimido[4,5-b] nih.govutmb.edudiazepines also reported outstanding anticancer activity against a panel of 60 cancer cell lines, with GI₅₀ values ranging from 0.01 to 100 μM. bioduro.com
| Compound/Derivative Class | Cancer Cell Lines | Observed Activity | Reference |
|---|---|---|---|
| Pyrimido[4,5-b]indole-4-amines (Compounds 2 and 6) | MDA-MB-435 (Melanoma), SK-OV-3 (Ovarian), HeLa (Cervical) | Two-digit nanomolar IC₅₀ values | nih.govnih.gov |
| Dual RET/TRK Inhibitors | LC-2/ad (Lung), KM12 (Colon) | Significant loss of cell viability in cells with aberrant RET or TRK activity | nih.gov |
| Quinazoline-based Pyrimidodiazepine (16c) | 10 cancer cell lines | 10-fold higher cytotoxic activity than doxorubicin | researchgate.net |
| Triazine-based Pyrimido[4,5-b] nih.govutmb.edudiazepines | 60 cancer cell lines | GI₅₀ values between 0.01 and 100 μM | bioduro.com |
The anti-cancer effects of 9H-pyrimido[4,5-b]indole derivatives are attributed to several distinct mechanisms of action at the cellular level.
Microtubule Depolymerization: A primary mechanism for a class of pyrimido[4,5-b]indole-4-amines is the disruption of microtubule dynamics. nih.govnih.gov Microtubules are essential for cell division, and agents that interfere with them are among the most successful anticancer drugs. nih.gov Compounds 2 and 6 were found to depolymerize microtubules with an efficacy comparable to a lead compound that binds to the colchicine (B1669291) site on tubulin. nih.govnih.gov This action disrupts microtubule-dependent processes, leading to mitotic arrest and cell death. nih.gov
Cell Cycle Arrest: Certain tricyclic 9H-pyrimido[4,5-b]indole derivatives that act as dual RET/TRK kinase inhibitors have been shown to induce cell cycle arrest. nih.gov Treatment of LC-2/ad and KM12 cancer cells with compounds 10 , 12 , and 13 resulted in a significant G1 phase cell cycle arrest. This arrest is a direct consequence of the decreased phosphorylation of both RET and TRKA kinases, which are crucial for cell signaling pathways that control cell growth and differentiation. nih.gov
DNA Binding: In related quinazoline-based structures, direct interaction with DNA has been identified as a potential mechanism. COMPARE analysis suggested that compound 16c may act similarly to the DNA-damaging agent lomustine. Further studies confirmed that it interacts with calf thymus DNA through groove binding, while a related chalcone (B49325) derivative, 14g , was found to intercalate with DNA. researchgate.net
A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR). Derivatives of 9H-pyrimido[4,5-b]indole have shown the ability to circumvent common resistance mechanisms.
Several pyrimido[4,5-b]indole-4-amines, including compounds 2 , 3 , 6 , and 8 , were effective in cancer cells that express P-glycoprotein (Pgp) or the βIII isotype of tubulin. nih.govnih.gov Pgp is a well-known efflux pump that actively removes chemotherapeutic drugs from cancer cells, while βIII-tubulin expression is another mechanism associated with clinical resistance to microtubule-targeting agents. The ability of these compounds to maintain efficacy in such resistant cells highlights their potential to treat refractory cancers. nih.govnih.gov
Furthermore, the development of dual RET/TRK inhibitors from this scaffold offers a strategy to overcome resistance acquired during treatment with more selective inhibitors. Selective pressure from single-target drugs can lead to the selection of new oncogenic drivers, causing the treatment to lose efficacy. Dual-target inhibitors can block both the original target and potential resistance pathways, which may be beneficial for more diverse patient populations. nih.govnih.gov
While extensive in vivo data for the specific this compound scaffold in anti-cancer xenograft models is limited in the available literature, related derivatives have shown efficacy in animal models. The broader class of pyrimido[4,5-b]indole derivatives has been evaluated in vivo, demonstrating their potential for systemic application. For example, a promising compound, 18r , from a series of novel pyrimido[4,5-b]indoles was tested in a neutropenic mouse thigh infection model with multidrug-resistant Acinetobacter baumannii, where it demonstrated in vivo efficacy. nih.gov Although this study focused on antibacterial activity, it confirms the ability of this scaffold to be effective in a living organism.
The spread of cancer through metastasis and the formation of new blood vessels (angiogenesis) are key processes in tumor progression and are critical targets for cancer therapy.
Derivatives of 9H-pyrimido[4,5-b]indole have been specifically designed as potent anti-angiogenic agents. The 5-chloro-N⁴-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold was developed to selectively inhibit the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). VEGFR-2 is recognized as the main mediator of tumor angiogenesis, and its activation is sufficient to initiate tumor growth and metastasis. These compounds were found to be highly selective for VEGFR-2, positioning them as promising antiangiogenic agents.
The aberrant signaling of the RET proto-oncogene is known to result in tumor growth, survival, and metastasis. nih.gov Therefore, inhibitors targeting this kinase, such as the 9H-pyrimido[4,5-b]indole derivatives, are expected to have an inhibitory effect on metastatic processes. nih.gov
Antiviral Activities
In addition to their anti-cancer properties, derivatives of the pyrimido[4,5-b]indole scaffold have been evaluated for their potential as antiviral agents against several RNA viruses.
Specifically, sugar-modified nucleosides derived from 4-substituted 6-chloropyrimido[4,5-b]indole have been synthesized and tested for activity against the Hepatitis C virus (HCV). rsc.org Some of the resulting 2′-fluororibo- and 2′-fluoroarabinonucleosides showed interesting anti-HCV activities, with IC₅₀ values ranging from 1.6 to 20 μM. rsc.org The mechanism of action for such nucleoside analogues typically involves intracellular phosphorylation to triphosphates that inhibit viral RNA polymerase. rsc.org
Other studies have reported that 4,6-disubstituted pyrimido[4,5-b]indole ribonucleosides displayed antiviral activity against the Dengue virus. utmb.edunih.gov Furthermore, some 2′-fluoroarabinonucleosides of the pyrimido[4,5-b]indole family also exhibited anti-dengue activities with IC₅₀ values between 10.8 and 40 μM. rsc.org A related but distinct scaffold, 4,7-disubstituted pyrimido[4,5-d]pyrimidine, showed selective efficacy against human coronaviruses 229E and OC43. nih.govmdpi.com
Efficacy Against Specific Viruses (e.g., Dengue, Hepatitis C, SARS-CoV-2)
While research directly on this compound's antiviral properties is specific, the broader class of related nucleoside analogs and heterocyclic compounds, including pyrimido[4,5-b]indole ribonucleosides, has demonstrated significant antiviral effects. researchgate.net These findings highlight the potential of this chemical family in combating challenging viral infections.
Notably, derivatives of tubercidin, a related nucleoside, have shown potent activity against both flaviviruses and coronaviruses. nih.gov One such derivative, 5-hydroxymethyltubercidin (HMTU) , was identified as a powerful inhibitor of viruses such as Dengue Virus (DENV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) at submicromolar concentrations. nih.gov The mechanism of action for HMTU involves the inhibition of viral RNA replication; its 5′-triphosphate form directly impedes the RNA extension process catalyzed by the viral RNA-dependent RNA polymerase (RdRp). nih.gov
Similarly, the nucleoside analog 2′-C-methylcytidine (2CMC) has been reported to exert potent inhibitory effects against DENV replication, with an IC₅₀ value of 11.2 µM. researchgate.net Its mode of action is also targeted at the viral RNA polymerase. researchgate.net Furthermore, in the search for repurposed drugs against COVID-19, the anti-Hepatitis C Virus (HCV) drugs daclatasvir and sofosbuvir were found to inhibit SARS-CoV-2 replication in vitro. nih.gov Daclatasvir, in particular, showed potency in the low micromolar range across different cell lines. nih.gov
| Compound | Target Virus | Reported Activity/Potency | Reference |
|---|---|---|---|
| 5-hydroxymethyltubercidin (HMTU) | DENV, SARS-CoV, SARS-CoV-2 | Inhibits replication at submicromolar levels; reduces SARS-CoV-2 progeny by >1-log at 0.5 µM. | nih.gov |
| 2′-C-methylcytidine (2CMC) | Dengue Virus (DENV) | IC₅₀ = 11.2 µM | researchgate.net |
| Daclatasvir | SARS-CoV-2 | EC₅₀ = 0.8 µM (Vero cells), 0.6 µM (HuH-7 cells), 1.1 µM (Calu-3 cells) | nih.gov |
| Sofosbuvir | SARS-CoV-2 | Inhibited replication in Calu-3 cells. | nih.gov |
Immune Response Modulation as an Antiviral Mechanism (e.g., Mac1 Engagement)
Beyond direct inhibition of viral components, pyrimidoindole derivatives can exert antiviral effects by modulating the host's immune response. A notable example is the activation of macrophages, which are key players in clearing viral infections. A substituted pyrimido[5,4-b]indole known as PBI1 has been identified as a small molecule Toll-like receptor 4 (TLR4) agonist. biorxiv.orgbiorxiv.org
Activation of TLR4 by PBI1 induces macrophages to adopt a pro-inflammatory, anti-tumor M1 phenotype. biorxiv.org This switch is critical, as it enhances the macrophages' ability to attack and phagocytose target cells and produce reactive oxygen species (ROS), which are mechanisms also employed by the immune system to combat viral pathogens. biorxiv.org PBI1 was shown to increase the phagocytic efficiency of macrophages five-fold compared to untreated cells. biorxiv.org This ability to specifically activate macrophages into a potent defensive state represents a promising indirect antiviral strategy that could complement direct-acting antiviral agents. biorxiv.orgbiorxiv.org
Immunomodulatory and Anti-Inflammatory Effects
The immunomodulatory properties of this class of compounds extend to fundamental processes of the human immune system, including the regulation of hematopoietic stem cells.
The Aryl Hydrocarbon Receptor (AhR) is a crucial regulator of hematopoietic stem cell (HSC) development. nih.govnih.gov Antagonism of this receptor has emerged as a key strategy to promote the ex vivo expansion of HSCs, which is a significant goal for improving the efficacy of HSC transplantation. nih.gov A purine (B94841) derivative named StemRegenin 1 (SR1) was identified as a potent AhR antagonist. nih.gov Mechanistic studies revealed that SR1 functions by repressing the transcription of AhR-regulated genes, such as Cytochrome P450 1B1 (CYP1B1). nih.gov Culturing human HSCs with SR1 led to a remarkable 50-fold increase in CD34+ cells and a 17-fold increase in cells capable of engrafting in immunodeficient mice, demonstrating a significant expansion of functional stem cells. nih.gov
| Compound | Mechanism | Biological Effect | Reference |
|---|---|---|---|
| StemRegenin 1 (SR1) | Antagonist of the Aryl Hydrocarbon Receptor (AhR) | Promotes ~50-fold ex vivo expansion of human CD34+ HSCs. | nih.gov |
The 9H-pyrimido[4,5-b]indole scaffold is a versatile platform for creating agents to treat immunological disorders. nih.gov The development of dual inhibitors of receptor tyrosine kinases (RTKs) like RET and TRK from this scaffold showcases its utility in cancer immunotherapy, where overcoming resistance to selective inhibitors is crucial. nih.govnih.gov By targeting multiple pathways, these dual inhibitors can be effective in a wider range of patient populations and can counteract resistance mechanisms that tumors develop. nih.gov Furthermore, the ability of derivatives like PBI1 to activate macrophages suggests potential applications in diseases where a stimulated immune response is beneficial. biorxiv.org
Neuroprotective Properties
Derivatives of 9H-pyrimido[4,5-b]indole have shown significant promise in the context of neurodegenerative conditions. nih.gov A key target in this area is Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in the pathology of Alzheimer's disease. mdpi.com
Researchers have developed a series of 9H-pyrimido[4,5-b]indole-based compounds as potent GSK-3β inhibitors. mdpi.com Through structural modifications of a lead compound, it was discovered that introducing an amide bond improved metabolic stability. The stereochemistry at a key position was also found to be critical for activity. The (R)-enantiomers of the series were identified as potent, nanomolar inhibitors of GSK-3β, while the (S)-enantiomers were substantially less active. mdpi.com The most promising compounds, (R)-2 and (R)-28 , not only demonstrated high potency but also exhibited neuroprotective properties with minimal cytotoxicity, marking them as valuable leads for further development. mdpi.com
| Compound | Target | Reported Potency (IC₅₀) | Biological Property | Reference |
|---|---|---|---|---|
| (R)-3-(3-((7-chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-oxopropanenitrile ((R)-2) | GSK-3β | 480 nM | Neuroprotective | mdpi.com |
| (R)-1-(3-((7-bromo-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)propan-1-one ((R)-28) | GSK-3β | 360 nM | Neuroprotective, Improved Metabolic Stability | mdpi.com |
Anti-Infectious and Antiparasitic Potential
The rise of multidrug-resistant (MDR) bacteria presents a major global health threat, necessitating the discovery of new antibacterial agents. Pyrimido[4,5-b]indole derivatives have been identified as a promising class of compounds to address this challenge, with some also showing antiparasitic activity. nih.govresearchgate.net
A series of novel pyrimido[4,5-b]indole derivatives were designed as inhibitors of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov These efforts led to the discovery of compound 18r , which exhibited potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Notably, compound 18r was highly effective against a variety of clinical MDR Gram-negative pathogens, including Acinetobacter baumannii. nih.gov It also demonstrated efficacy in a mouse model of infection with MDR A. baumannii, highlighting its potential for clinical development. nih.gov
| Compound | Target Organism | Key Finding | Reference |
|---|---|---|---|
| Compound 18r | Multidrug-resistant Gram-negative bacteria (e.g., Acinetobacter baumannii) | Exhibited superior broad-spectrum in vitro antibacterial activity and in vivo efficacy. | nih.gov |
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation 4-Chloro-9H-pyrimido[4,5-b]indole Derivatives with Enhanced Efficacy and Selectivity
The chemical versatility of the this compound core allows for systematic structural modifications to enhance therapeutic efficacy and selectivity. The synthesis of this tricyclic system can be achieved through various strategies, including the reaction of 1-fluoro-2-nitrobenzene (B31998) with ethyl-2-cyanoacetate, followed by reduction, cyclization, and chlorination. nih.gov This multi-step process provides a key intermediate, This compound , which serves as a versatile precursor for further derivatization. nih.govmdpi.com
Future design strategies will likely focus on several key areas:
Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to understand how different substituents at various positions of the pyrimido[4,5-b]indole ring influence biological activity. For instance, modifications at the R1 and R2 positions have been shown to modulate the dual inhibitory activity against RET and TRK kinases. nih.gov
Conformational Restriction: Introducing conformational constraints into the molecule can lock it into a bioactive conformation, thereby increasing potency and selectivity. This has been explored in the design of microtubule depolymerizing agents. nih.gov
Bioisosteric Replacement: Replacing certain functional groups with bioisosteres can improve pharmacokinetic properties and reduce off-target effects. This approach has been successfully used to develop novel sorafenib (B1663141) analogues. researchgate.net
Computational Modeling: Molecular docking and dynamics simulations are powerful tools for predicting the binding modes of new derivatives and guiding the design of compounds with improved affinity for their targets. nih.govlongdom.org
Table 1: Synthetic Intermediates and Derivatives of this compound
| Compound Name | Chemical Structure | Synthetic Application |
|---|---|---|
| 1-fluoro-2-nitrobenzene | C6H4FNO2 | Starting material for the synthesis of the pyrimido[4,5-b]indole core. nih.gov |
| ethyl-2-cyanoacetate | C5H7NO2 | Reactant with 1-fluoro-2-nitrobenzene. nih.gov |
| ethyl 2-cyano-2-(2-nitrophenyl)acetate | C11H10N2O4 | Intermediate in the synthesis pathway. nih.gov |
| ethyl-2-amino-1H-indole carboxylate | C11H12N2O2 | Intermediate formed after reduction. nih.gov |
| 9H-pyrimido[4.5-b]indol-4-ol | C10H7N3O | Cyclized intermediate before chlorination. nih.gov |
| This compound | C10H6ClN3 | Key intermediate for generating diverse derivatives. nih.govmdpi.com |
Exploration of Novel Biological Targets for the Pyrimido[4,5-b]indole Scaffold
The pyrimido[4,5-b]indole scaffold has demonstrated affinity for a multitude of biological targets, highlighting its potential as a platform for developing therapies for various diseases. mssm.edu
Kinase Inhibition: A significant area of research has focused on the development of pyrimido[4,5-b]indole derivatives as kinase inhibitors. These compounds have shown potent activity against receptor tyrosine kinases (RTKs) like VEGFR-2, PDGFR-β, EGFR, and RET, which are crucial in cancer progression. mssm.edunih.govresearchgate.net Recent studies have also identified dual RET/TRK inhibitors, offering a strategy to overcome resistance to selective inhibitors. nih.govnih.gov
Microtubule Depolymerizing Agents: Certain pyrimido[4,5-b]indole derivatives act as microtubule targeting agents (MTAs) by binding to the colchicine (B1669291) site on tubulin, leading to microtubule depolymerization and cell cycle arrest. nih.gov
Enzyme Inhibition: This scaffold has been utilized to create inhibitors for enzymes like thymidylate synthase (hTS) and glycogen (B147801) synthase kinase-3β (GSK-3β). mssm.edumdpi.comresearchgate.netnih.gov Inhibition of hTS is a validated anticancer strategy, while GSK-3β is a target for neurodegenerative diseases like Alzheimer's. mdpi.comoup.com
Antibacterial Agents: Novel pyrimido[4,5-b]indole derivatives have been designed as inhibitors of bacterial DNA gyrase and topoisomerase IV (GyrB/ParE), showing promise against multidrug-resistant Gram-negative pathogens. nih.govacs.org
Future research will likely expand the scope of biological targets to include other enzyme families, G-protein coupled receptors, and protein-protein interactions, further unlocking the therapeutic potential of this versatile scaffold.
Combination Therapeutic Strategies Involving this compound Analogs
The development of single agents with multiple mechanisms of action is a promising strategy in cancer therapy. Pyrimido[4,5-b]indole derivatives that simultaneously inhibit angiogenesis and cell proliferation offer a unique advantage. researchgate.net
Dual-Targeting Agents: Compounds that inhibit both VEGFR-2 for antiangiogenic effects and hTS for cytotoxic effects have demonstrated significant tumor growth inhibition and reduced metastasis in preclinical models. researchgate.net
Overcoming Resistance: Combination therapies can also address the development of drug resistance. For example, dual RET/TRK inhibitors can be effective in tumors that have developed resistance to selective RET inhibitors through the activation of NTRK fusions. nih.gov
Future strategies may involve combining pyrimido[4,5-b]indole-based agents with other established chemotherapeutics or immunotherapies to achieve synergistic effects and improve treatment outcomes.
Addressing Resistance Mechanisms and Developing Novel Overcoming Strategies
Drug resistance is a major challenge in cancer therapy. The pyrimido[4,5-b]indole scaffold offers opportunities to design compounds that can circumvent common resistance mechanisms.
P-glycoprotein (Pgp) and βIII-tubulin Mediated Resistance: Some microtubule-targeting pyrimido[4,5-b]indoles have been shown to be effective in cancer cells that overexpress Pgp or βIII-tubulin, which are known mechanisms of resistance to taxanes and vinca (B1221190) alkaloids. nih.gov
Bacterial Efflux Pumps: In the context of antibacterial agents, the poor permeability across Gram-negative bacterial membranes and efflux mechanisms are significant hurdles. The design of novel pyrimido[4,5-b]indole derivatives aims to improve penetration and evade these efflux systems. nih.govacs.org
Future research should focus on elucidating the specific mechanisms by which these compounds overcome resistance and designing new analogs with enhanced capabilities to bypass these cellular defenses.
Advancing Preclinical Development Towards Potential Clinical Applications
The promising preclinical data for many this compound derivatives warrant their advancement towards clinical trials.
Pharmacokinetic Profiling: A critical step in preclinical development is the optimization of pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). For example, efforts have been made to improve the metabolic stability of GSK-3β inhibitors and the pharmacokinetic profile of antibacterial agents. mdpi.comnih.govnih.govacs.org
In Vivo Efficacy: Demonstrating efficacy in relevant animal models is essential. For instance, a pyrimido[4,5-b]indole analog showed potent tumor growth inhibition in a xenograft mouse model. researchgate.net Similarly, an antibacterial derivative was effective in a neutropenic mouse thigh infection model. nih.govacs.org
The continued development of synthetic methodologies, coupled with a deeper understanding of the biological targets and resistance mechanisms, will be crucial for translating the therapeutic potential of this compound and its derivatives from the laboratory to the clinic.
Q & A
Q. What are the standard synthetic protocols for preparing 4-chloro-9H-pyrimido[4,5-b]indole?
The compound is typically synthesized via a multi-step route starting from o-halonitrobenzenes. A common approach involves:
- Step 1 : Cyclization of o-halonitrobenzenes to form the tricyclic core.
- Step 2 : Protection of the indole nitrogen (e.g., using a tosyl group) to stabilize intermediates.
- Step 3 : Introduction of substituents via nucleophilic aromatic substitution with amines under basic conditions .
- Step 4 : Deprotection and purification using column chromatography (e.g., 1% methanol-chloroform eluent) . Key parameters include reaction temperature (e.g., 120°C in microwave-assisted synthesis) and stoichiometric ratios of reagents .
Q. How is this compound characterized analytically?
Essential techniques include:
- TLC : Monitor reaction progress with Rf values (e.g., 0.12–0.50 in chloroform/methanol systems) .
- 1H NMR : Confirm structural integrity via chemical shifts (e.g., aromatic protons at δ 7.08–8.89 ppm) .
- LC-MS : Verify molecular weight (e.g., m/z = 219.2 [M+H]+) and purity .
- Melting Point Analysis : Ensure consistency (e.g., >250°C for hydrochloride salts) .
Q. What safety precautions are required when handling this compound?
Although specific toxicity data for this compound is limited, related pyrimidoindoles:
- Require gloves, goggles, and lab coats to avoid skin/eye contact.
- Should be stored in dry, ventilated areas away from oxidizers.
- May decompose under heat, releasing toxic gases (e.g., HCl) .
Advanced Research Questions
Q. How can synthetic yields be optimized for derivatives with bulky substituents?
Low yields (e.g., 31% for N4-ethyl derivatives) often arise from steric hindrance. Strategies include:
- Microwave-assisted synthesis : Enhances reaction efficiency (e.g., 1 h at 120°C vs. 72 h conventional heating) .
- Solvent selection : Polar aprotic solvents like DMF improve solubility of intermediates .
- Catalytic additives : Use of Et3N or DIPEA to deprotonate amines and accelerate substitution .
Q. What structural modifications enhance inhibitory activity against kinases like GSK-3β or BET proteins?
- Core modifications : Adding electron-donating groups (e.g., methoxy at position 6) improves binding affinity to BRD4 BD2 (e.g., IC50 < 10 nM) .
- Side-chain engineering : Bulky substituents (e.g., quinoline at position 4) increase metabolic stability and oral bioavailability .
- Chirality : Enantiopure derivatives (e.g., (R)-configured piperidine) show 10-fold higher potency than racemic mixtures .
Q. How can conflicting biological activity data between in vitro and in vivo models be resolved?
Discrepancies may arise from:
- Metabolic instability : Assess microsomal half-life (e.g., using rat liver microsomes) and modify substituents to block oxidation sites .
- Tissue penetration : Use pharmacokinetic studies (e.g., AUC0–24h) to optimize dosing regimens .
- Off-target effects : Perform selectivity screens against unrelated kinases or bromodomains .
Q. What methodologies are used to study microtubule depolymerization mechanisms?
- Biochemical assays : Measure tubulin polymerization rates via turbidity (OD350 nm) .
- Immunofluorescence microscopy : Visualize microtubule disruption in MDA-MB-435 cells post-treatment .
- SAR analysis : Correlate substituent polarity (e.g., methoxy vs. methyl groups) with depolymerization efficacy .
Q. How are cocrystal structures utilized to refine binding models for BET inhibitors?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
